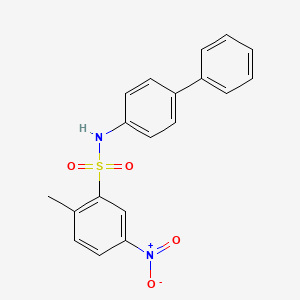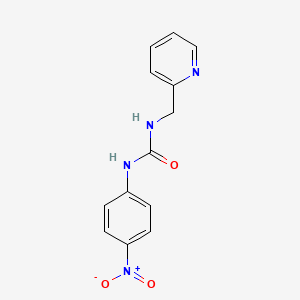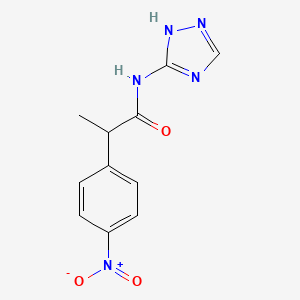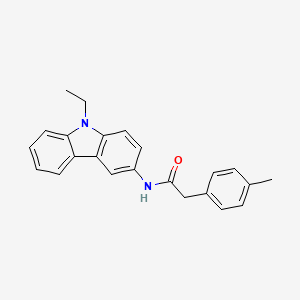![molecular formula C22H18ClNO4 B4077050 2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4077050.png)
2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic compound that has been developed for research purposes. It is commonly referred to as LUF6000 and has been shown to have potential applications in the field of cancer research. In
Mécanisme D'action
The mechanism of action of LUF6000 is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inhibiting the activity of a key enzyme involved in cancer cell proliferation and survival. This enzyme, known as mTOR, is a central regulator of cell growth and metabolism. Inhibition of mTOR activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
LUF6000 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand the extent of these effects and their underlying mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of LUF6000 is its potency against a variety of cancer cell lines. This makes it a promising candidate for further development as a potential anti-cancer drug. However, there are also some limitations to the use of this compound in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on LUF6000. One area of interest is the development of more efficient synthesis methods for this compound. Another potential direction is the exploration of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of LUF6000 and to identify potential drug targets for this compound. Finally, the development of more effective formulations of LUF6000 for use in clinical trials is also an important area for future research.
Applications De Recherche Scientifique
LUF6000 has been shown to have potential applications in the field of cancer research. In vitro studies have demonstrated that this compound has potent anti-proliferative effects against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In vivo studies have also shown that LUF6000 can inhibit tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c1-13(27-15-7-5-6-14(23)10-15)22(25)24-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-13H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXHFGQLVVTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(pyrrolidin-1-ylmethyl)benzyl]urea](/img/structure/B4076990.png)


![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)
![1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077071.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4077078.png)
![1-[4-(2-methoxy-4-methylphenoxy)butyl]azepane oxalate](/img/structure/B4077083.png)
